molecular formula C19H32O4 B566151 (4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol CAS No. 276690-17-6

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol

Cat. No.: B566151
CAS No.: 276690-17-6
M. Wt: 324.461
InChI Key: AANKAKSCOBLRDE-NBMJBFSESA-N
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Description

(4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol is a chemical compound with various scientific research applications. It is commonly referred to as a chiral building block for the synthesis of various biologically active molecules.

Mechanism of Action

The mechanism of action of ((4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol is not well understood. However, it is believed to act as a chiral auxiliary in various chemical reactions, allowing for the synthesis of biologically active molecules with high stereoselectivity.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of (this compound)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol.

Advantages and Limitations for Lab Experiments

The main advantage of using ((4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol in lab experiments is its high stereoselectivity, which allows for the synthesis of biologically active molecules with high enantiomeric purity. However, its synthesis method is complex and requires the use of chiral starting materials, which can be expensive and difficult to obtain.

Future Directions

There are many future directions for the use of ((4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol in scientific research. One potential direction is the synthesis of novel biologically active molecules for use in drug discovery. Another potential direction is the development of new synthetic methods for the production of (this compound)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol and related compounds. Additionally, (this compound)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol could be used in the development of new chiral catalysts for use in various chemical reactions.

Synthesis Methods

The synthesis of ((4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol involves the use of chiral starting materials. The most commonly used starting material is (S)-carvone, which is converted into (R)-pulegone through a series of chemical reactions. (R)-pulegone is then converted into (this compound)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol through a process known as diastereoselective reduction.

Scientific Research Applications

((4S,5S,6S,7R)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol)-5,7-Dimethoxy-4,6-dimethyl-8-(phenylmethoxy)-1-octanol has various scientific research applications. It is commonly used as a chiral building block for the synthesis of biologically active molecules. It has been used in the synthesis of various natural products, including the anticancer agent (-)-FR182877 and the antifungal agent (+)-aspergillimide C. It has also been used in the synthesis of various pharmaceuticals, including the antihypertensive agent (-)-centrally acting antihypertensive drug and the antitumor agent (-)-epothilone A.

Properties

IUPAC Name

(4S,5S,6S,7R)-5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O4/c1-15(9-8-12-20)19(22-4)16(2)18(21-3)14-23-13-17-10-6-5-7-11-17/h5-7,10-11,15-16,18-20H,8-9,12-14H2,1-4H3/t15-,16+,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANKAKSCOBLRDE-NBMJBFSESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C(C(C)C(COCC1=CC=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCO)[C@@H]([C@H](C)[C@H](COCC1=CC=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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